
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C12H17N3O. It is a heterocyclic compound that contains both a hydrazine and a pyrrolidine moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of a hydrazine derivative with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures to handle hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other oxidation products.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce hydrazones.
Applications De Recherche Scientifique
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The pyrrolidine ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- (3-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone
- (2-(Hydrazinylmethyl)phenyl)(piperidin-1-yl)methanone
Uniqueness
(2-(Hydrazinylmethyl)phenyl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of both hydrazine and pyrrolidine moieties allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in research applications.
Propriétés
Formule moléculaire |
C12H17N3O |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
[2-(hydrazinylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H17N3O/c13-14-9-10-5-1-2-6-11(10)12(16)15-7-3-4-8-15/h1-2,5-6,14H,3-4,7-9,13H2 |
Clé InChI |
DQDYUDQKBAZNKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=CC=C2CNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


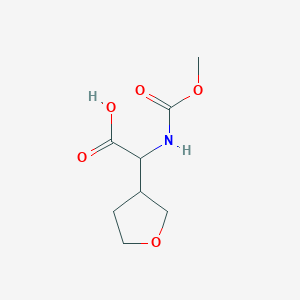


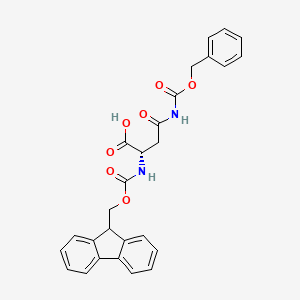

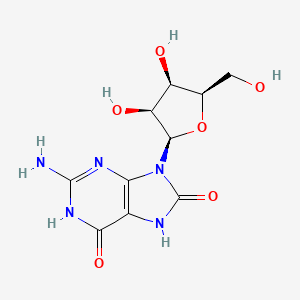
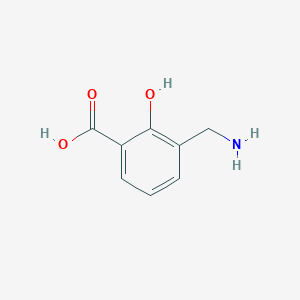
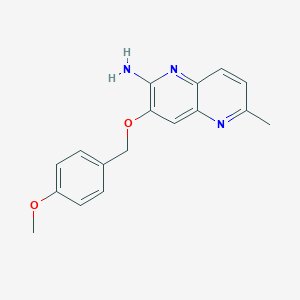
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
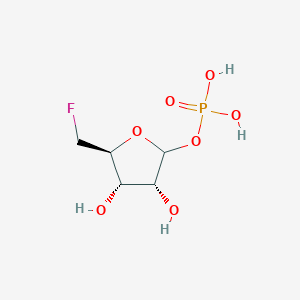
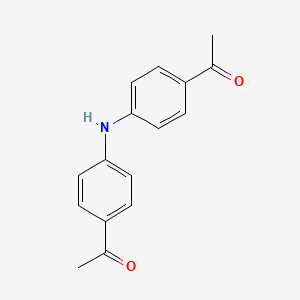
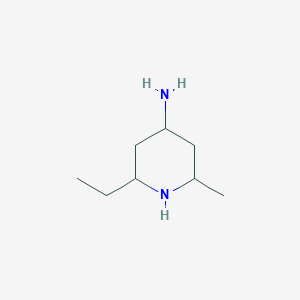

![Dimethyl 7,7-difluorobicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B12945660.png)
